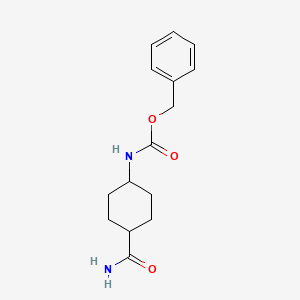
Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate is an organic compound with the molecular formula C14H20N2O2. It is a derivative of carbamic acid and benzyl alcohol, featuring a trans-4-carbamoylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with trans-4-aminocyclohexanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzyl(trans-4-carbamoylcyclohexyl)carbamate derivatives with additional oxygen-containing functional groups.
Reduction: Formation of benzyl(trans-4-aminocyclohexyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the trans-4-carbamoylcyclohexyl group.
Carboxybenzyl (CBz) carbamate: Commonly used as a protecting group in peptide synthesis.
Fluorenylmethoxy (FMoc) carbamate: Another protecting group used in peptide synthesis.
Uniqueness: Benzyl trans-N-(-4-carbamoylcyclohexyl)carbamate is unique due to its trans-4-carbamoylcyclohexyl group, which imparts specific chemical and biological properties. This structural feature makes it more versatile in certain applications compared to other carbamates .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
benzyl N-(4-carbamoylcyclohexyl)carbamate |
InChI |
InChI=1S/C15H20N2O3/c16-14(18)12-6-8-13(9-7-12)17-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H2,16,18)(H,17,19) |
Clé InChI |
UPKLACXLVPIPPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


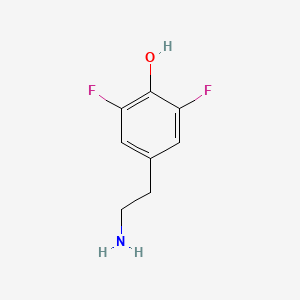
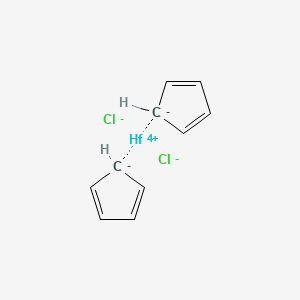
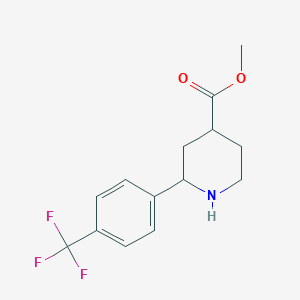
![8-Phenyl-1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one](/img/structure/B8661471.png)
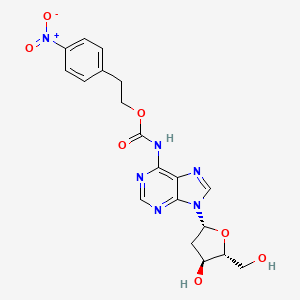
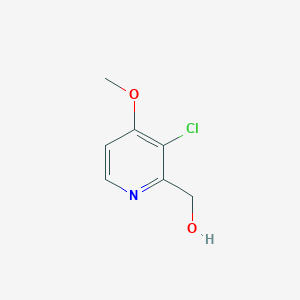
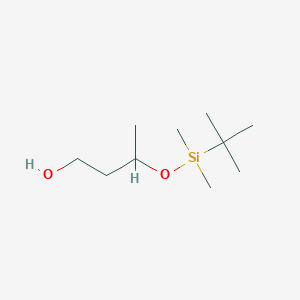
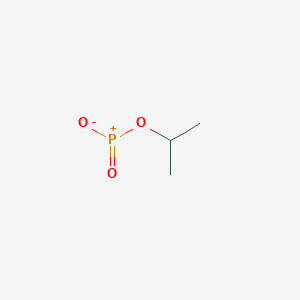
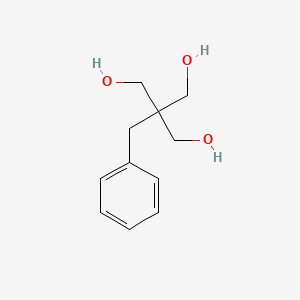
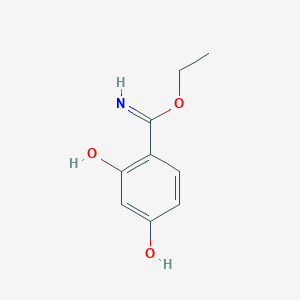
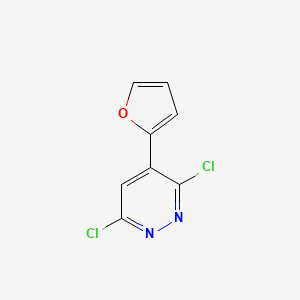
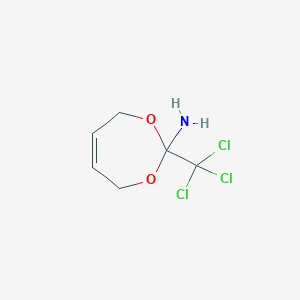
![Benzaldehyde, 3,5-dimethoxy-4-[(4-nitrophenyl)methoxy]-](/img/structure/B8661529.png)
![3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one](/img/structure/B8661535.png)
